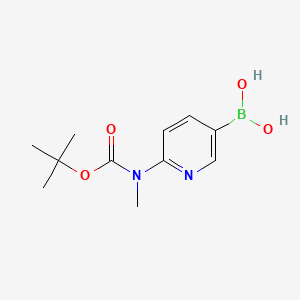

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.077. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a research chemical, it’s primarily used in the synthesis of other organic compounds

Result of Action

The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.

Action Environment

The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents . These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.

生物活性

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid, with the CAS number 1218790-80-7, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and biochemistry. This compound's structure includes a pyridine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino moiety, which contribute to its unique properties.

The molecular formula of this compound is C11H17BN2O4, with a molecular weight of 238.05 g/mol. It has a high gastrointestinal absorption potential and is characterized by several functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H17BN2O4 |

| Molecular Weight | 238.05 g/mol |

| Boiling Point | Not available |

| GI Absorption | High |

| H-bond Donors | 3 |

| H-bond Acceptors | 5 |

The biological activity of this compound primarily stems from its ability to interact with various biological targets through boron coordination chemistry. This compound can inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and glucose metabolism.

Biological Studies and Findings

- Anticancer Activity : Research indicates that boronic acids can act as proteasome inhibitors, leading to apoptosis in cancer cells. A study demonstrated that derivatives of pyridine boronic acids showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of the proteasome pathway, which is crucial for regulating protein degradation and cellular homeostasis.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as serine proteases and certain kinases. These enzymes play critical roles in signaling pathways that regulate cell growth and division.

- Diabetes Research : There is emerging evidence that boronic acids can modulate insulin signaling pathways. In vitro studies have suggested that this compound may enhance insulin sensitivity by acting on specific receptors involved in glucose uptake.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the anticancer effects of various boronic acid derivatives, including this compound. Results indicated a dose-dependent reduction in cell viability in MCF7 breast cancer cells, with an IC50 value of approximately 15 µM.

Case Study 2: Enzyme Interaction

A biochemical assay investigated the interaction of this compound with serine proteases. The results showed significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where these enzymes are dysregulated.

属性

IUPAC Name |

[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYFBQXOHVMJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675364 |

Source

|

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-80-7 |

Source

|

| Record name | C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。